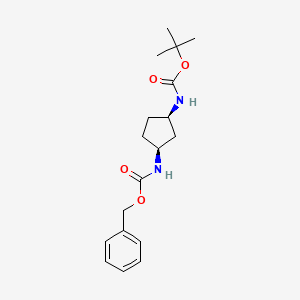
2,6-Dichloro-5-iodonicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-5-iodonicotinonitrile is a chemical compound with the CAS Number: 1353087-61-2 . It has a molecular weight of 298.9 .
Molecular Structure Analysis
The InChI code for 2,6-Dichloro-5-iodonicotinonitrile is1S/C6HCl2IN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2,6-Dichloro-5-iodonicotinonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
Synthesis of Heterocyclic Compounds
2,6-Dichloro-5-iodonicotinonitrile plays a crucial role in the synthesis of various heterocyclic compounds. For instance, its use in the synthesis of 3,5-difunctionalized 1-methyl-1H-pyrazolo[3,4-b]pyridines involves palladium-mediated coupling reactions. This process includes indirect iodination, cyclization with methylhydrazine, and subsequent reactions leading to unsymmetrical 3,5-disubstituted pyrazolo[3,4-b]pyridine species (Lavecchia, Berteina‐Raboin, & Guillaumet, 2004).
Role in Microbial Degradation of Herbicides
Research has also focused on the microbial degradation of benzonitrile herbicides like dichlobenil, bromoxynil, and ioxynil. Studies reveal insights into degradation rates, pathways, accumulation of persistent metabolites, and the diversity of degrader organisms involved in this process (Holtze, Sørensen, Sørensen, & Aamand, 2008).
Development of Analytical Methods
The advancement in analytical methods includes the development of a procedure for determining dichlobenil (a herbicide closely related to 2,6-dichlorobenzonitrile) and its major metabolites in groundwater samples. This method utilizes solid-phase extraction combined with derivatization for GC-MS analysis, highlighting the compound's significance in environmental monitoring (Porazzi, Pardo Martínez, Fanelli, & Benfenati, 2005).
Studies on Biotransformation and Toxicity
Further research investigates the biotransformation of benzonitrile herbicides, examining their conversion into amides and the resulting changes in acute toxicities. This study provides valuable insights into the environmental and health impacts of these compounds (Veselá et al., 2012).
Cellular and Molecular Biology Research
In the field of cellular and molecular biology, the effects of compounds like 2,6-dichlorobenzonitrile on cell division and cytokinesis have been studied, providing insights into cellular processes and potential applications in understanding cellular mechanisms (González-Reyes, Navas, & García-Herdugo, 1986).
Development of Probes and Sensors
Nitriles, including compounds similar to 2,6-dichloro-5-iodonicotinonitrile, have been explored as vibrational probes for studying local environments in proteins and nucleic acids. This application is crucial for understanding biochemical and molecular interactions (Watson et al., 2008).
Applications in Medicinal Chemistry
Compounds structurally related to 2,6-Dichloro-5-iodonicotinonitrile are used in medicinal chemistry for synthesizing high-affinity probes for receptors like the alpha 2-adrenergic receptor. Such research aids in the development of diagnostic and therapeutic tools (Van Dort, Neubig, & Counsell, 1987).
Safety And Hazards
特性
IUPAC Name |
2,6-dichloro-5-iodopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2IN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWZESOQBNMGLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1I)Cl)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-5-iodonicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide](/img/structure/B2360161.png)


![6-Allyl-5-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360165.png)
![1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2360168.png)
![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360171.png)
![1,6-Diazaspiro[3.5]nonan-2-one](/img/structure/B2360174.png)
![3-(1H-pyrazol-1-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2360176.png)
![N-(4-acetylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2360177.png)
![6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2360179.png)
![2-[(1,4-Dimethylpyrazol-3-yl)-(thiophen-2-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2360180.png)